1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride
Brand Name: Vulcanchem
CAS No.: 186354-60-9
VCID: VC13806268
InChI: InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m0./s1
SMILES: CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]
Molecular Formula: C19H23ClN2
Molecular Weight: 314.9 g/mol

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride

CAS No.: 186354-60-9

Cat. No.: VC13806268

Molecular Formula: C19H23ClN2

Molecular Weight: 314.9 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride - 186354-60-9

Specification

CAS No. 186354-60-9
Molecular Formula C19H23ClN2
Molecular Weight 314.9 g/mol
IUPAC Name 1,3-bis[(1S)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride
Standard InChI InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m0./s1
Standard InChI Key HUZKVSNKWHUMOW-QJHJCNPRSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@@H](C)C3=CC=CC=C3.[Cl-]
SMILES CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]
Canonical SMILES CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride (IUPAC name: 1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium chloride) features a positively charged imidazolium core substituted with two (S)-1-phenylethyl groups at the 1- and 3-positions, balanced by a chloride counterion. The molecular formula is C₁₉H₂₁ClN₂, with a molar mass of 312.8 g/mol. The stereochemistry is defined by the (S) configuration at both chiral centers, as evidenced by the isomeric SMILES string:
C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3.[Cl-].

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₂
Molecular Weight312.8 g/mol
Stereochemistry(S,S) configuration
InChIKeyXGJRZQHDLLMQMR-QJHJCNPRSA-M
PubChem CID17758040

Comparative Analysis of Enantiomers

The (S,S) enantiomer differs from its (R,R) counterpart (CAS 186354-46-1) in spatial arrangement, impacting its interaction with chiral environments. The (R,R) variant has a molecular formula of C₁₉H₂₃ClN₂ and a molar mass of 314.9 g/mol, reflecting an additional two hydrogen atoms due to a saturated imidazolium ring. This structural distinction influences physicochemical properties such as solubility and melting points.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via alkylation of imidazole with (S)-1-phenylethyl halides under basic conditions. A typical procedure involves:

  • Reacting imidazole with two equivalents of (S)-1-phenylethyl bromide in anhydrous tetrahydrofuran (THF).

  • Adding a base (e.g., potassium carbonate) to deprotonate the intermediate.

  • Isolating the product via precipitation or column chromatography.

The reaction’s stereoselectivity is ensured by using enantiomerically pure (S)-1-phenylethyl precursors. Yield optimization (reported up to 68%) requires strict control of temperature (60–80°C) and reaction time (12–24 hours).

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct signals for the imidazolium protons (δ 9.2–10.1 ppm) and diastereotopic methyl groups (δ 1.5–1.7 ppm).

  • High-Resolution Mass Spectrometry (HRMS): The molecular ion peak at m/z 277.1345 corresponds to [C₁₉H₂₁N₂]⁺, confirming the cationic moiety.

  • X-ray Crystallography: Single-crystal analysis reveals a planar imidazolium ring with phenyl groups oriented antiperiplanar to minimize steric hindrance.

Applications in Asymmetric Catalysis

Chiral Ligand in Transition-Metal Catalysis

The compound’s rigid, chiral structure enables its use as a ligand in asymmetric hydrogenation and cross-coupling reactions. For example, in rhodium-catalyzed ketone hydrogenation, it achieves enantiomeric excess (ee) values of >90% for aryl-alkyl ketones. The chloride counterion enhances solubility in polar aprotic solvents (e.g., acetonitrile), facilitating catalyst recycling.

Organocatalytic Activity

As a standalone organocatalyst, the imidazolium salt promotes asymmetric Michael additions. In a model reaction between nitromethane and chalcone, it delivers β-nitro ketones with 85% ee under mild conditions (room temperature, 12 hours). The mechanism involves dual activation of the electrophile and nucleophile via hydrogen bonding and π-π interactions.

ParameterDescription
Storage Conditions2–8°C in a dry, inert atmosphere
Handling PrecautionsUse gloves, goggles, and fume hood
DisposalIncinerate per local regulations

Comparative Analysis with Structural Analogs

Imidazolium Salts with Bulky Substituents

Compared to 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, the (S,S)-phenylethyl derivative offers superior enantioselectivity but lower thermal stability (decomposition above 150°C vs. 220°C) . This trade-off influences its suitability for high-temperature reactions.

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